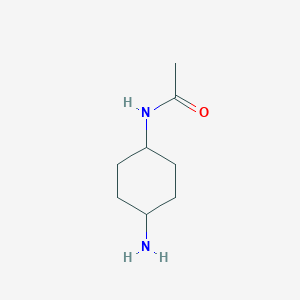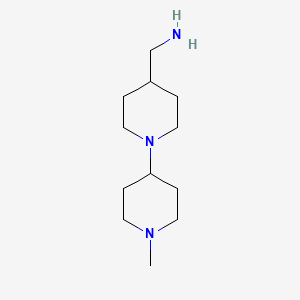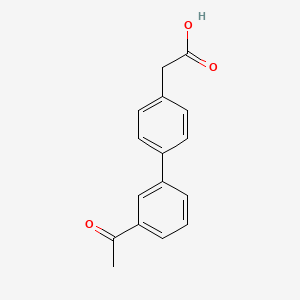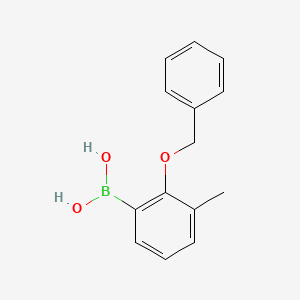![molecular formula C10H12BrNOSi B1289967 6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine CAS No. 1131335-72-2](/img/structure/B1289967.png)
6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine
概要
説明
6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine is a useful research compound. Its molecular formula is C10H12BrNOSi and its molecular weight is 270.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Characterization
6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine is involved in various synthesis processes and structural characterizations. For instance, its derivatives have been used in the synthesis of cyano derivatives of furopyridines, which are then converted to carboxamides, ethyl imidates, and ethyl carboxylates (Shiotani & Taniguchi, 1997). Additionally, the compound plays a role in the synthesis of functionalized 2-substituted furopyridines, showcasing its versatility in chemical reactions (Arcadi et al., 2002).
Molecular Structure Investigations
The molecular structure of related compounds, such as 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, has been investigated using single crystal X-ray diffraction data. Such studies provide insights into molecular geometry, hydrogen bonding, and π-π interactions in the crystal packing (Rodi et al., 2013).
Applications in Organic Synthesis
In the field of organic synthesis, this compound derivatives have been used in various reactions. For instance, they are utilized in the synthesis of different heterocyclic compounds, demonstrating their broad utility in chemical synthesis (Yamaguchi et al., 1998).
Electrophilic Substitution Reactions
The compound and its derivatives have been subjected to electrophilic substitution reactions. These reactions play a critical role in the synthesis of various functionalized heterocyclic compounds, indicating the compound's reactivity and application in creating complex molecular structures (May & Townsend, 1975).
Safety and Hazards
作用機序
Target of Action
Compounds with similar furo[3,2-b]pyridine core have been identified as potent inhibitors of cdc-like kinases (clks) and modulators of the hedgehog signaling pathway .
Biochemical Pathways
Related compounds have been shown to affect the hedgehog signaling pathway . This pathway plays a crucial role in cell differentiation, growth, and tissue patterning.
Result of Action
Compounds with similar structures have shown inhibitory effects on certain kinases and modulation of specific signaling pathways .
生化学分析
Biochemical Properties
6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as cytochrome P450 . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby modulating its activity.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways . Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions . These binding interactions can lead to enzyme inhibition or activation, depending on the context. Additionally, this compound can influence gene expression by modulating the activity of transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity or modulating gene expression in a controlled manner . At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with other biomolecules . These metabolic interactions can influence metabolic flux and alter the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be actively transported across cellular membranes or passively diffuse into cells, depending on its concentration and the presence of transporters . Once inside the cell, this compound can localize to specific cellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes .
特性
IUPAC Name |
(6-bromofuro[3,2-b]pyridin-2-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNOSi/c1-14(2,3)10-5-8-9(13-10)4-7(11)6-12-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYOZGPZWPDQKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC2=C(O1)C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629819 | |
| Record name | 6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131335-72-2 | |
| Record name | 6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131335-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-amino-1H-Pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1289889.png)








![4-[3-(Benzyloxy)phenyl]phenylacetic acid](/img/structure/B1289910.png)




